molecular formula C4H2ClF3N2O2S B1458934 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1443292-13-4

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1458934
CAS No.: 1443292-13-4
M. Wt: 234.59 g/mol
InChI Key: YONJQBMSXDSBQL-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, with a sulfonyl chloride functional group.

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various enzymes and proteins through its sulfonyl chloride group, which can form covalent bonds with nucleophilic amino acid residues such as serine, threonine, and cysteine. These interactions can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For instance, the trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of serine proteases by forming stable covalent adducts with the active site serine residue .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites, leading to enzyme inhibition or activation. The trifluoromethyl group enhances the compound’s ability to form stable covalent bonds with nucleophilic residues in the active sites of enzymes, thereby modulating their activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and altering the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and transcription factors, or in the cytoplasm, where it can modulate enzyme activity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrazole derivative with trifluoromethylating agents and sulfonyl chloride reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced trifluoromethyl pyrazoles, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its binding affinity to specific targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules . These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJQBMSXDSBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443292-13-4
Record name 3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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